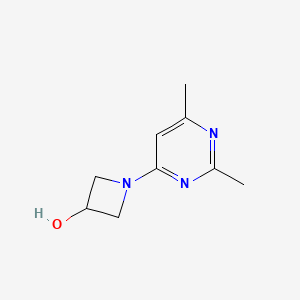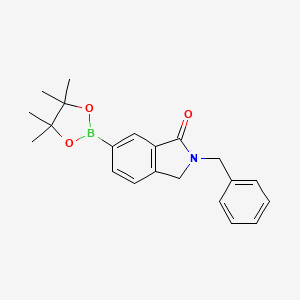![molecular formula C14H27ClN2O2 B2856724 Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride CAS No. 1909316-16-0](/img/structure/B2856724.png)
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C14H27ClN2O2 . It has a molecular weight of 290.83 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is 1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-5-4-7-14(16)8-6-9-15-11-14;/h15H,4-11H2,1-3H3;1H . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride is a powder . The compound should be stored at room temperature . Unfortunately, the boiling point and other physical properties are not specified in the sources I found .Aplicaciones Científicas De Investigación
Privileged Heterocycles in Bioactivity and Synthesis
Research highlights the significance of 1,9-diazaspiro[5.5]undecanes, closely related to the compound , in the treatment of various disorders. These compounds have shown potential in addressing obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders due to their unique structural attributes (Blanco‐Ania, Heus, & Rutjes, 2017).
CCR8 Antagonists for Respiratory Diseases
Diazaspirocycles, including derivatives of the core structure of interest, have been identified as CCR8 antagonists, offering therapeutic strategies for chemokine-mediated diseases, notably respiratory conditions such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Advancements in Solid-Phase Synthesis
The microwave-assisted solid-phase synthesis of diazaspirocycles demonstrates an innovative approach to constructing these complex structures. This methodology emphasizes the efficiency and versatility of synthesizing diazaspirocycles, including the target compound, underlining their importance in medicinal chemistry and drug discovery (Macleod et al., 2006).
Polymer Stabilization through Novel Antioxidants
In the realm of polymer science, diazaspirocycles, particularly those modified with tert-butyl groups, contribute to stabilizing polymers against degradation. The synergistic effect between phenolic and thiopropionate type antioxidants, facilitated by diazaspiro compounds, showcases their utility in enhancing the durability and longevity of polymeric materials (Yachigo, Sasaki, & Kojima, 1992).
Novel Reagents for N-Boc Amino Acids Preparation
The development of new reagents for the preparation of N-Boc-amino acids, involving tert-butyl diazaspirocycles, underscores the compound's role in facilitating synthetic processes. These advancements highlight the compound's significance in simplifying the introduction of protective groups to amines, enhancing both yield and purity in peptide synthesis (Rao et al., 2017).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P265), and keeping the container tightly closed (P233) .
Propiedades
IUPAC Name |
tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2.ClH/c1-13(2,3)18-12(17)16-10-5-4-7-14(16)8-6-9-15-11-14;/h15H,4-11H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIMUMVZXCMFHKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC12CCCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea](/img/structure/B2856643.png)
![N-[4-[4-[Cyclohexyl(methyl)sulfamoyl]piperazine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2856644.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-2-carboxamide](/img/structure/B2856645.png)



![1-Ethyl-4-({4'-[(4-ethylpiperazin-1-yl)sulfonyl]-4-methoxy-[1,1'-biphenyl]-2-yl}sulfonyl)piperazine](/img/structure/B2856650.png)


![N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2856659.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2,6-difluorobenzamide](/img/structure/B2856660.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2856661.png)

